

Mass spectrometry of 2,6-Difluoro-3-methoxyaniline

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Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

Cat. No.: B138209

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An In-Depth Technical Guide to the Mass Spectrometry of **2,6-Difluoro-3-methoxyaniline**

Foreword: A Note on Safety

Before proceeding with any experimental work involving **2,6-Difluoro-3-methoxyaniline**, a thorough review of its Safety Data Sheet (SDS) is mandatory. This compound is classified as hazardous, with potential for acute toxicity if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure^[1]. All handling must be conducted within a chemical fume hood, utilizing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection^{[1][2]}. Adherence to good industrial hygiene and safety practices is paramount^[1].

Introduction: The Analytical Imperative for 2,6-Difluoro-3-methoxyaniline

2,6-Difluoro-3-methoxyaniline (CAS No. 144851-62-7, Molecular Formula: C₇H₇F₂NO, Molecular Weight: 159.13 g/mol) is a substituted aniline that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries^[3] [4]. Its structural complexity, featuring a trifunctionalized aromatic ring with electron-donating (amino, methoxy) and strongly electron-withdrawing (fluoro) groups, presents a unique analytical challenge. The fluorine atoms, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making such compounds of great interest in drug discovery^[5].

Mass spectrometry (MS) is the cornerstone for the structural characterization and quantification of such molecules. Its unparalleled sensitivity and specificity allow for definitive identification, impurity profiling, and metabolic tracking. This guide provides a comprehensive examination of the mass spectrometric behavior of **2,6-Difluoro-3-methoxyaniline**, blending fundamental principles with field-proven methodologies to empower researchers in their analytical endeavors.

Foundational Principles: Ionization & Instrumentation

The choice of ionization technique is the most critical parameter in MS method development, dictating whether a molecule is gently converted into an ion for molecular weight determination or energetically fragmented to reveal its structural backbone[6].

Ionization Strategy: Soft vs. Hard Techniques

For a relatively small, polar molecule like **2,6-Difluoro-3-methoxyaniline**, several ionization techniques are viable.

- **Soft Ionization (ESI, APCI):** Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart minimal excess energy, typically yielding an intact protonated molecule, $[M+H]^+$ [7][8]. ESI is exceptionally well-suited for this analyte, as the basic amino group is readily protonated in the acidic mobile phases commonly used in Liquid Chromatography (LC)-MS. This makes ESI the preferred method for quantitative studies and for generating a precursor ion for tandem mass spectrometry (MS/MS).[9]
- **Hard Ionization (EI):** Electron Ionization (EI) bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation[10]. This creates a detailed "fingerprint" mass spectrum invaluable for initial structural elucidation and library matching. While requiring the sample to be volatile (amenable to Gas Chromatography, GC), the resulting fragmentation patterns offer deep structural insights[11].

This guide will focus on ESI for its relevance in modern drug development workflows, while also exploring the predictable fragmentation patterns under EI for a complete structural picture.

Table 1: Comparison of Relevant Ionization Techniques

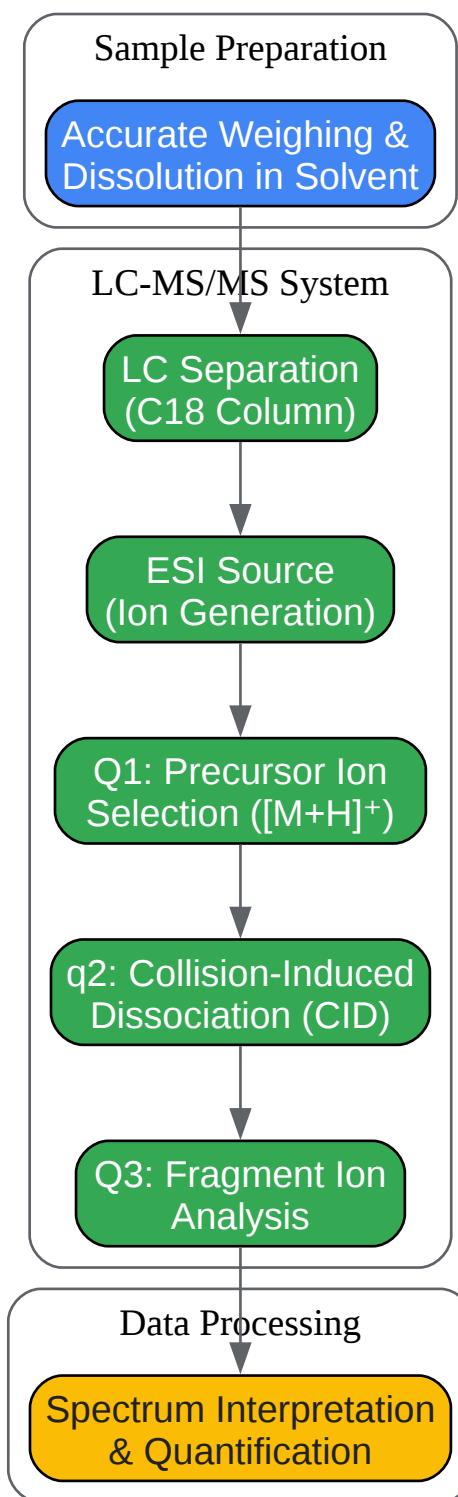
Technique	Ionization Type	Typical Result	Key Advantage	Best For
Electrospray Ionization (ESI)	Soft	$[M+H]^+$ or $[M-H]^-$	High sensitivity for polar, non-volatile molecules; easily coupled with LC.	Quantitative analysis; MS/MS structural confirmation.
Electron Ionization (EI)	Hard	$M^{+\bullet}$ and extensive fragments	Provides a detailed, reproducible fragmentation pattern for library searching.	De novo structural elucidation of volatile compounds.
Chemical Ionization (CI)	Soft	$[M+H]^+$	Less fragmentation than EI, preserving the molecular ion for compounds that fragment excessively.	Volatile compounds where the molecular ion is absent in EI. ^[9]

The Fragmentation Puzzle: Predicting the Mass Spectrum

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. The fragmentation of **2,6-Difluoro-3-methoxyaniline** is governed by the interplay of its functional groups, which direct bond cleavages to form stable ions.

General Workflow for MS Analysis

The logical flow from sample to data interpretation is a critical, self-validating system. Each step is designed to ensure the integrity of the final result.



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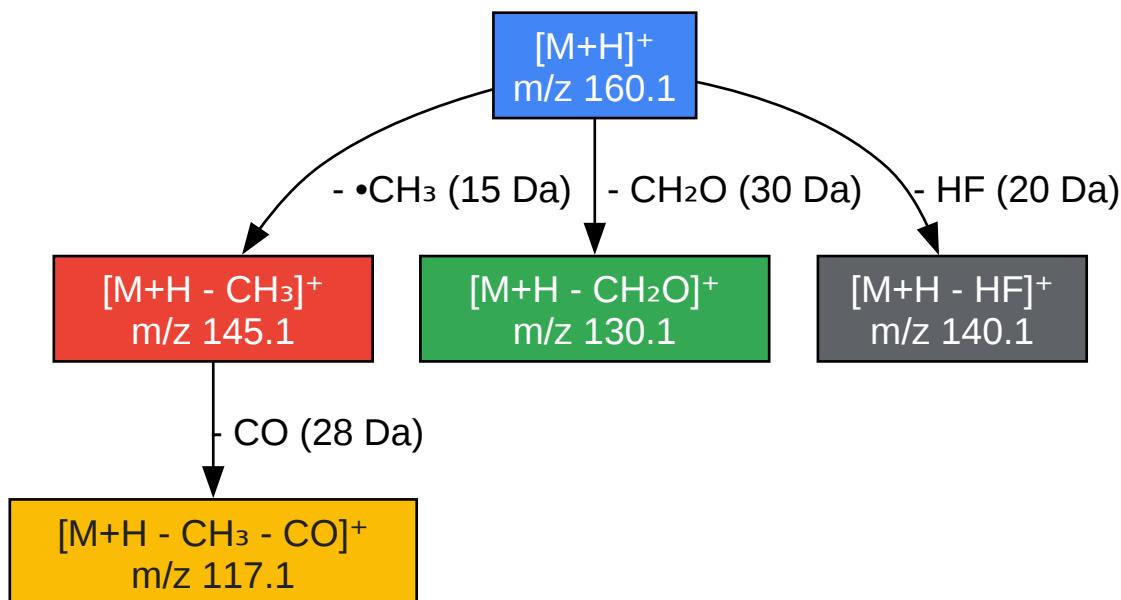
Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

The molecular weight of **2,6-Difluoro-3-methoxyaniline** is 159.13. In ESI positive mode, we expect a strong protonated molecular ion, $[M+H]^+$, at m/z 160.1. In EI, the molecular ion, $M^{+\bullet}$, will be at m/z 159.1.

Key Predicted Neutral Losses and Fragments:

- Loss of a Methyl Radical ($\bullet\text{CH}_3$): A primary fragmentation pathway for methoxy-substituted aromatics is the cleavage of the $\text{O}-\text{CH}_3$ bond, resulting in the loss of a methyl radical (15 Da). This is often a dominant fragmentation route.
 - $[M+H]^+ (m/z\ 160.1) \rightarrow m/z\ 145.1 + \bullet\text{CH}_3$
- Loss of Formaldehyde (CH_2O): Following the initial loss of $\bullet\text{CH}_3$, a subsequent rearrangement can lead to the expulsion of carbon monoxide (CO), or alternatively, the parent ion can lose formaldehyde (30 Da) via a concerted mechanism.
 - $[M+H]^+ (m/z\ 160.1) \rightarrow m/z\ 130.1 + \text{CH}_2\text{O}$
- Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the aniline core involves the expulsion of HCN (27 Da) from the ring structure after initial fragmentation.[\[12\]](#)
- Loss of HF: While the aromatic C-F bond is very strong, the loss of HF (20 Da) is a possibility in fluorinated compounds, especially under higher energy conditions.[\[12\]](#)

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Caption: Predicted ESI+ fragmentation of **2,6-Difluoro-3-methoxyaniline**.

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a robust, step-by-step protocol for the quantitative analysis and structural confirmation of **2,6-Difluoro-3-methoxyaniline** using a standard triple quadrupole mass spectrometer coupled with HPLC.

Materials and Reagents

- **2,6-Difluoro-3-methoxyaniline** reference standard
- LC-MS grade Acetonitrile
- LC-MS grade Methanol
- LC-MS grade Water
- Formic Acid ($\geq 99\%$)
- Calibrated analytical balance and volumetric flasks

Standard Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with 50:50 Methanol:Water.
- Calibration Curve Standards: Serially dilute the working stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 Methanol:Water to mimic the initial mobile phase conditions.

LC-MS/MS System Parameters

Table 2: Detailed LC-MS/MS Method Parameters

Parameter	Setting	Rationale
HPLC System		
Column	C18, 2.1 x 50 mm, 1.8 µm	Standard reversed-phase column providing good retention and peak shape for small polar molecules.
Mobile Phase A	Water + 0.1% Formic Acid	Formic acid ensures the analyte is protonated for efficient ESI+ ionization.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	
Gradient	5% B to 95% B over 5 min	A standard gradient to elute the analyte and clean the column.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Improves peak shape and reduces viscosity.
Injection Vol.	5 µL	
Mass Spectrometer		
Ionization Mode	ESI Positive	The basic amine group is readily protonated.
Capillary Voltage	3.5 kV	Optimizes the electrospray process.
Desolvation Temp.	450 °C	Ensures efficient solvent evaporation.
Desolvation Gas	Nitrogen, 800 L/hr	Aids in droplet desolvation.

Cone Voltage	30 V	A key parameter to tune for maximizing precursor ion intensity.
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MS/MS Transitions (MRM)		
Precursor Ion (Q1)	m/z 160.1	The protonated molecule, $[M+H]^+$.
Product Ion 1 (Q3)	m/z 145.1	Corresponds to the loss of $\cdot CH_3$. A robust, high-intensity fragment suitable for quantification.
Product Ion 2 (Q3)	m/z 117.1	Corresponds to the subsequent loss of CO. Serves as a confirmation ion.
Collision Energy	15-25 eV (Optimize)	Must be optimized empirically to maximize the product ion signal.
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Data Interpretation and Trustworthiness

A protocol is only as good as its validation. For this method to be trustworthy, several criteria must be met:

- Chromatographic Peak: The analyte should elute as a sharp, symmetrical peak, well-resolved from any matrix components.
- Mass Accuracy: The measured m/z for the precursor and product ions should be within a narrow tolerance (e.g., ± 0.1 Da on a quadrupole) of the theoretical values.
- Ion Ratio: The ratio of the quantifier ion (m/z 145.1) to the qualifier ion (m/z 117.1) must be consistent across all standards and samples. This provides an additional layer of confirmation against interferences.
- Linearity: The calibration curve should demonstrate excellent linearity ($R^2 > 0.995$) over the desired concentration range.

By establishing these self-validating checks, the method ensures that every result is both accurate and defensible, upholding the highest standards of scientific integrity.

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